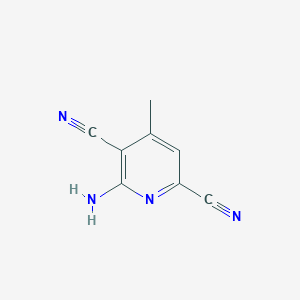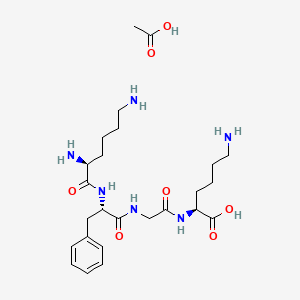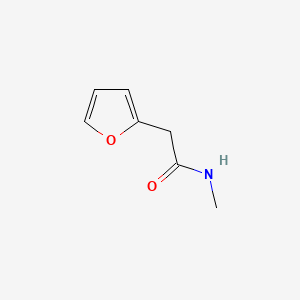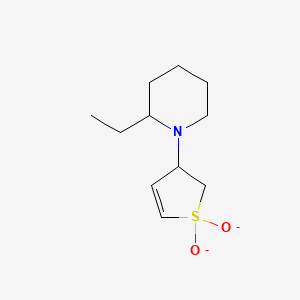
2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-: is a heterocyclic organic compound with the molecular formula C8H6N4 . This compound is characterized by the presence of a pyridine ring substituted with two cyano groups at positions 2 and 5, an amino group at position 6, and a methyl group at position 4. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-dicyanopyridine with methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of ligands for coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound can modulate pathways involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
2,6-Pyridinedicarbonitrile: Similar structure but with cyano groups at positions 2 and 6.
2,4-Pyridinedicarbonitrile: Cyano groups at positions 2 and 4.
2,5-Pyridinedicarbonitrile: Lacks the amino and methyl groups.
Uniqueness: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
6-amino-4-methylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-2-6(3-9)12-8(11)7(5)4-10/h2H,1H3,(H2,11,12) |
InChI 键 |
ZJLKOOGOJCUXFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)


![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)


methanone](/img/structure/B13809100.png)


![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
